Ethyl salicylate
Overview
Description
Ethyl salicylate is an organic compound with the chemical formula C9H10O3. It is an ester formed by the condensation of salicylic acid and ethanol. This compound is a colorless liquid with a pleasant odor resembling wintergreen and is sparingly soluble in water but soluble in alcohol and ether . This compound is commonly used in perfumery and artificial flavors due to its aromatic properties .
Mechanism of Action
Target of Action
Ethyl salicylate is a salicylate, a type of compound that has a wide range of targets in the body .
Mode of Action
It is known that salicylates, in general, inhibit cyclooxygenase, thereby reducing the formation of prostaglandins . This action can lead to a decrease in inflammation and pain, which is why this compound is indicated in the treatment of sports-related pain .
Biochemical Pathways
This compound, like other salicylates, is synthesized from chorismate, which is derived from the shikimate pathway . The shikimate pathway starts with erythrose-4-phosphate and phosphoenolpyruvate, and a series of condensation/redox reactions occur, resulting in the formation of chorismate . Chorismate is then converted to isochorismate, a common precursor for synthesizing salicylic acid .
Pharmacokinetics
This compound is a clear liquid that is sparingly soluble in water, but soluble in alcohol and ether . Its density is 1.13 g/cm^3 . These properties can affect its absorption, distribution, metabolism, and excretion (ADME) in the body, and thus its bioavailability.
Result of Action
It is known that the inhibition of prostaglandin formation by salicylates can lead to a decrease in inflammation and pain .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility properties can affect its absorption and distribution in the body . More research is needed to fully understand how environmental factors influence the action of this compound.
Biochemical Analysis
Biochemical Properties
It is known to be synthesized from salicylic acid and ethanol
Cellular Effects
It is known to be used in the treatment of sports-related pain This suggests that it may have an impact on cell signaling pathways, gene expression, and cellular metabolism related to pain and inflammation
Molecular Mechanism
It is known to be the ester formed by the condensation of salicylic acid and ethanol This suggests that it may interact with biomolecules through ester bonds
Temporal Effects in Laboratory Settings
It is known to be a stable compound with a boiling point of 232 °C
Dosage Effects in Animal Models
It is known to be used in the treatment of sports-related pain , suggesting that it may have dose-dependent effects on pain and inflammation
Metabolic Pathways
Ethyl salicylate is involved in the metabolic pathway of salicylic acid, which can be synthesized via the phenylpropanoid route or the isochorismate pathway . It can also be metabolized to form salicylic acid-glucoside and salicylic acid glucose-ester through glucosylation, and mthis compound through methylation .
Transport and Distribution
Given its solubility in alcohol and ether , it may interact with various transporters or binding proteins
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl salicylate can be synthesized through the esterification of salicylic acid with ethanol in the presence of an acid catalyst. A common method involves the use of sulfuric acid as a catalyst. The reaction mixture is heated under reflux conditions to drive the reaction to completion . The general reaction is as follows:
Salicylic acid+EthanolH2SO4Ethyl salicylate+Water
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of p-methylbenzenesulfonic acid as a catalyst. The reaction is carried out under microwave irradiation to enhance the reaction rate and yield. After the reaction, the product is purified through distillation and extraction processes . The yield of this compound in this method can be as high as 89% .
Chemical Reactions Analysis
Types of Reactions
Ethyl salicylate undergoes various chemical reactions, including:
Hydrolysis: In the presence of a strong acid or base, this compound can be hydrolyzed back to salicylic acid and ethanol.
Oxidation: this compound can be oxidized to form salicylic acid.
Substitution: The ester group in this compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate.
Substitution: Nucleophiles such as ammonia or amines.
Major Products Formed
Hydrolysis: Salicylic acid and ethanol.
Oxidation: Salicylic acid.
Substitution: Various substituted salicylate derivatives.
Scientific Research Applications
Ethyl salicylate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its antimicrobial properties and potential use in antimicrobial formulations.
Medicine: Investigated for its analgesic and anti-inflammatory properties.
Industry: Used in the formulation of perfumes, flavors, and cosmetic products due to its aromatic properties.
Comparison with Similar Compounds
Ethyl salicylate is similar to other salicylate esters, such as:
Isopropyl salicylate: Used in perfumes and cosmetics.
Glycol salicylate: Used in topical analgesic formulations.
Uniqueness
This compound is unique due to its specific ester group, which imparts distinct solubility and aromatic properties compared to other salicylate esters .
Properties
IUPAC Name |
ethyl 2-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-2-12-9(11)7-5-3-4-6-8(7)10/h3-6,10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYCKQBWUSACYIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1021958 | |
Record name | Ethyl salicylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1021958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear colorless to very light yellow liquid with a pleasant odor like wintergreen; [Merck Index] Colorless liquid; [Alfa Aesar MSDS], colourless to pale yellow liquid with a spicy, anisic, wintergreen-like odour | |
Record name | Benzoic acid, 2-hydroxy-, ethyl ester | |
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Record name | Ethyl salicylate | |
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Record name | Ethyl salicylate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029817 | |
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Record name | Ethyl salicylate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/775/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
233.00 to 235.00 °C. @ 760.00 mm Hg | |
Record name | Ethyl salicylate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029817 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
slightly soluble in water, glycerol; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |
Record name | Ethyl salicylate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/775/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
1.125-1.131 | |
Record name | Ethyl salicylate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/775/ | |
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CAS No. |
118-61-6, 1321-50-2 | |
Record name | Ethyl salicylate | |
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Record name | Ethyl salicylate | |
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Record name | Benzoic acid, 2-hydroxy-, ethyl ester | |
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Record name | Ethyl salicylate | |
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Record name | Ethyl salicylate | |
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Record name | ETHYL SALICYLATE | |
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Record name | Ethyl salicylate | |
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URL | http://www.hmdb.ca/metabolites/HMDB0029817 | |
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Melting Point |
1.3 °C | |
Record name | Ethyl salicylate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029817 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Retrosynthesis Analysis
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